3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate
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Overview
Description
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core, substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a methoxybenzenesulfonate group
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using suitable reagents.
Attachment of the methoxybenzenesulfonate group: This can be done through sulfonation reactions, where the chromen-2-one derivative is treated with methoxybenzenesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzenesulfonate group, where nucleophiles like amines or thiols replace the methoxy group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate include other chromen-2-one derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples include:
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate: A closely related compound with slight structural variations.
4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl (furan-2-yl)methanone: Another derivative with a different core structure and biological activities.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O8S/c1-15-20-11-8-18(33-34(27,28)19-9-6-17(29-2)7-10-19)14-22(20)32-25(26)24(15)16-5-12-21(30-3)23(13-16)31-4/h5-14H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAADRNQVWIONNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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